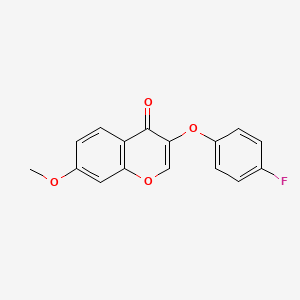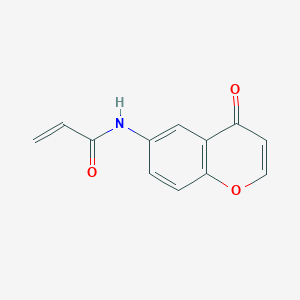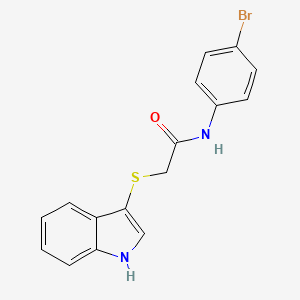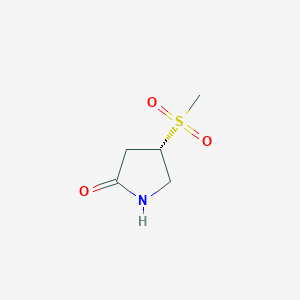![molecular formula C17H17NO2 B2847663 N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide CAS No. 2305548-15-4](/img/structure/B2847663.png)
N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP belongs to the family of α,β-unsaturated amides, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerase II and protein kinase B. In addition, N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. In addition, N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide has been reported to possess anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide in lab experiments is its high potency and selectivity against cancer cells. In addition, N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the research on N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide. One potential direction is to investigate the use of N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide in combination with other chemotherapeutic agents to enhance its efficacy against cancer cells. Another direction is to explore the potential applications of N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide in other fields, such as material science, where it may be used as a building block for the synthesis of new materials with unique properties. Finally, further studies are needed to elucidate the mechanism of action of N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide and to determine its potential toxicity in vivo.
Conclusion:
In conclusion, N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide is a promising chemical compound with potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. Its high potency and selectivity against cancer cells make it a valuable tool for the development of new chemotherapeutic agents. However, further studies are needed to fully understand its mechanism of action and to determine its potential toxicity in vivo.
Métodos De Síntesis
N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide can be synthesized using a multistep reaction involving the condensation of 2-methyl-3-phenoxymethylbenzaldehyde and propargylamine followed by the reduction of the resulting imine. The final product is obtained by the addition of acetic anhydride.
Aplicaciones Científicas De Investigación
N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide has been shown to exhibit significant antitumor activity against various cancer cell lines. In addition, N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide has been reported to possess anti-inflammatory, anti-oxidant, and anti-microbial properties.
Propiedades
IUPAC Name |
N-[2-methyl-3-(phenoxymethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-3-17(19)18-16-11-7-8-14(13(16)2)12-20-15-9-5-4-6-10-15/h3-11H,1,12H2,2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTOCNZKFFJGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C=C)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2847586.png)
![3-benzyl-7-((3-methoxybenzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2847592.png)







